N-(1-Naphthyl)Maleamic Acid
Description
Historical Context and Discovery
The development of N-(1-Naphthyl)Maleamic Acid emerged from the broader historical context of maleamic acid chemistry, which gained prominence during the mid-20th century when researchers began exploring the systematic reactions of maleic anhydride with various aromatic amines. The foundational work in this area can be traced to studies involving the reaction of maleic anhydride with primary amines, where researchers discovered that these reactions proceeded rapidly and specifically under mild conditions. The specific synthesis of this compound represents an extension of these early investigations into the realm of polycyclic aromatic amine derivatives. Historical records indicate that the compound was first synthesized as part of systematic studies examining the reactivity patterns of 1-naphthylamine, an aromatic amine derived from naphthalene that had been known since the late 19th century. The crystalline nature of 1-naphthylamine, which melts at 50 degrees Celsius and possesses characteristic sublimation properties, made it an attractive substrate for systematic synthetic investigations.
The evolution of this compound synthesis techniques paralleled the development of more sophisticated reaction control methods in organic chemistry. Early synthetic approaches likely employed simple mixing of 1-naphthylamine with maleic anhydride under basic conditions, but these methods were gradually refined to achieve higher yields and purity levels. The development of acetic acid as a preferred solvent for such reactions represented a significant advancement, as this approach allowed for more controlled reaction conditions and improved product isolation. Historical synthetic protocols typically involved heating the reactants under reflux conditions, with subsequent purification through recrystallization techniques to obtain the desired product in acceptable purity levels. The recognition of this compound's unique properties and potential applications drove continued research into optimized synthetic methodologies throughout the latter half of the 20th century.
Significance in Organic Chemistry
This compound occupies a unique position in organic chemistry due to its dual functionality as both an aromatic naphthalene derivative and a maleamic acid compound. This structural combination imparts distinctive chemical properties that make it valuable for various synthetic applications and mechanistic studies. The compound serves as a crucial building block in organic synthesis, functioning as a precursor for the synthesis of more complex molecular architectures. The presence of the naphthyl group enhances the compound's binding affinity to various molecular targets, while the maleamic acid moiety provides reactive sites for further chemical transformations. This dual functionality makes the compound particularly valuable in the development of specialized synthetic methodologies and the exploration of novel reaction pathways.
The significance of this compound in organic chemistry extends to its role in understanding the fundamental reactivity patterns of maleamic acid derivatives. Research has demonstrated that maleamic acid derivatives exhibit unique pH-dependent hydrolysis behaviors, with the number, structure, and position of substituents on the double bond significantly affecting hydrolysis kinetics and selectivity. The compound undergoes various chemical reactions including oxidation, reduction, and substitution reactions, each providing insights into the electronic effects of the naphthyl substituent on the maleamic acid functionality. Oxidation reactions typically employ reagents such as potassium permanganate or chromium trioxide, while reduction processes utilize lithium aluminum hydride or sodium borohydride as reducing agents. The compound's ability to participate in electrophilic aromatic substitution reactions through its naphthyl group adds another dimension to its synthetic utility.
The compound's importance in organic chemistry is further emphasized by its relationship to other significant chemical families. The structural similarity to compounds like N-(1-Naphthyl)phthalamic Acid, which functions as a polar auxin transporter inhibitor, highlights the potential for this compound to exhibit unique biological activities. Additionally, the compound's connection to the broader family of maleic anhydride derivatives places it within a rich chemical context that includes numerous pharmaceutically and industrially relevant compounds. The chemistry of maleic anhydride itself is extraordinarily diverse, reflecting the ready availability and bifunctional reactivity of the anhydride functionality. This chemical richness translates to this compound through its synthetic accessibility and potential for further derivatization.
Current Research Landscape
Contemporary research involving this compound encompasses multiple domains within organic chemistry, with particular emphasis on synthetic methodology development and mechanistic investigations. Current studies focus heavily on optimizing synthetic routes to achieve higher yields and develop more environmentally friendly preparation methods. Research has demonstrated that the reaction between maleic anhydride and 1-naphthylamine can be efficiently conducted in acetic acid at room temperature, achieving yields of up to 95 percent under optimized conditions. These high-yield synthetic protocols have enabled researchers to obtain sufficient quantities of the compound for detailed structural and mechanistic studies. Modern analytical techniques, including nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry, are routinely employed to characterize the compound and confirm its structural integrity.
The current research landscape also encompasses detailed investigations into the pH-dependent hydrolysis profiles of maleamic acid derivatives, including this compound analogues. These studies reveal that substituent effects play crucial roles in determining hydrolysis kinetics and selectivity patterns. Researchers have discovered that mono-substituted maleamic acids exhibit particularly interesting behaviors, with hydrolysis reactions often accompanied by isomerization processes between different structural isomers. This finding has important implications for understanding the stability and reactivity of this compound under various pH conditions. Contemporary research methodologies employ sophisticated analytical techniques to monitor these hydrolysis processes and quantify the effects of structural modifications on reaction kinetics.
Current investigations also explore the compound's potential applications in materials science and polymer chemistry. Research into maleamic acid derivatives has revealed their utility as weakly acid-sensitive linkers or caging groups in smart delivery systems. These applications leverage the pH-dependent hydrolysis properties of maleamic acids to create responsive materials that can undergo controlled degradation under specific environmental conditions. The unique structural features of this compound, particularly the presence of the extended aromatic naphthalene system, may provide additional functionality in such applications through enhanced intermolecular interactions or improved material properties.
| Research Area | Current Focus | Key Findings |
|---|---|---|
| Synthetic Methodology | Acetic acid-mediated synthesis | 95% yield achieved under optimized conditions |
| Hydrolysis Studies | pH-dependent behavior analysis | Structural substituents significantly affect kinetics |
| Materials Applications | Smart delivery systems | Potential as acid-sensitive linker compounds |
| Analytical Characterization | Advanced spectroscopic methods | Complete structural confirmation achieved |
Challenges and Opportunities in this compound Research
The research landscape surrounding this compound presents both significant challenges and promising opportunities for future investigation. One of the primary challenges lies in developing more efficient and sustainable synthetic methodologies that can be readily scaled for industrial applications. While current laboratory-scale synthetic procedures achieve acceptable yields, the optimization of these processes for large-scale production requires addressing issues related to solvent selection, waste minimization, and energy efficiency. The traditional use of acetic acid as a reaction medium, while effective for laboratory-scale synthesis, may present challenges for industrial implementation due to corrosion considerations and environmental impact assessments. Researchers are actively exploring alternative solvent systems and catalytic approaches that could provide more sustainable synthetic pathways while maintaining or improving product yields and purity levels.
Another significant challenge involves the comprehensive characterization of the compound's reactivity profile across different reaction conditions and with various reaction partners. The complexity of the maleamic acid functionality, combined with the electronic effects of the naphthyl substituent, creates a rich but complex reactivity landscape that requires systematic investigation. Current research efforts are focusing on understanding the mechanistic details of the compound's various chemical transformations, including oxidation, reduction, and substitution reactions. These studies require sophisticated analytical approaches and careful experimental design to elucidate the role of the naphthyl group in modulating the reactivity of the maleamic acid moiety. The development of predictive models for the compound's behavior under different reaction conditions represents an ongoing challenge that could significantly advance the field if successfully addressed.
The opportunities for future research in this compound chemistry are particularly promising in the areas of materials science and bioorganic chemistry. The compound's unique structural features make it an attractive candidate for the development of novel polymer materials with specialized properties. Research opportunities exist in exploring the use of this compound as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced mechanical properties or unique optical characteristics. The extended aromatic system of the naphthalene moiety could provide opportunities for developing materials with interesting electronic or photophysical properties, while the maleamic acid functionality offers sites for further chemical modification or cross-linking reactions.
The field also presents significant opportunities for exploring structure-activity relationships through the synthesis and evaluation of related compounds with modified substituent patterns. Systematic studies comparing this compound with analogues bearing different aromatic substituents could provide valuable insights into the electronic and steric factors governing the compound's reactivity and properties. Such investigations could lead to the development of optimized derivatives with enhanced performance characteristics for specific applications. Additionally, the potential for investigating the compound's behavior in biological systems represents an emerging opportunity, particularly given the known biological activities of related naphthalene and maleamic acid derivatives. These investigations could open new avenues for pharmaceutical or agricultural applications while contributing to our fundamental understanding of structure-activity relationships in this chemical class.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-4-(naphthalen-1-ylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO3/c16-13(8-9-14(17)18)15-12-7-3-5-10-4-1-2-6-11(10)12/h1-9H,(H,15,16)(H,17,18)/b9-8- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNIIAZFRGKFYSJ-HJWRWDBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2NC(=O)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70364328 | |
| Record name | N-(1-Naphthyl)Maleamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6973-77-9 | |
| Record name | NSC41145 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41145 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC24013 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(1-Naphthyl)Maleamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70364328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(1-Naphthyl)Maleamic Acid can be synthesized through the reaction of maleic anhydride with 1-naphthylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as acetic acid, under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process may be optimized for higher yields and purity through the use of advanced purification techniques and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions: N-(1-Naphthyl)Maleamic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyl derivatives.
Reduction: Reduction reactions can convert the maleamic acid moiety to other functional groups.
Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-(1-Naphthyl)Maleamic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(1-Naphthyl)Maleamic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The naphthyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Conformational Differences
N-(1-Naphthyl)Maleamic Acid exhibits a planar maleamic acid core with a bulky 1-naphthyl substituent. Key structural comparisons with analogs include:
Notes:
- Electron-withdrawing groups (e.g., Cl, NO₂) in N-(2-Chloro-4-Nitrophenyl)Maleamic Acid enhance intermolecular hydrogen bonding, forming 3D networks, whereas electron-donating groups (e.g., OCH₃) favor specific reaction pathways .
Reactivity Contrasts :
Physical Properties and Stability
Key Insight : The naphthyl group’s hydrophobicity reduces solubility in polar solvents compared to chloro-nitro derivatives .
Biological Activity
Overview
N-(1-Naphthyl)Maleamic Acid (C14H11NO3) is an organic compound derived from maleamic acid, characterized by the substitution of a naphthyl group. This compound has garnered attention in scientific research for its potential biological activities, particularly in the fields of biochemistry and medicinal chemistry.
Synthesis
This compound can be synthesized through the reaction of maleic anhydride with 1-naphthylamine, typically under reflux conditions in a solvent such as acetic acid. The synthesis process can be optimized for yield and purity through advanced purification techniques .
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and proteins. The presence of the naphthyl group enhances its binding affinity, which may lead to diverse biological effects. The specific pathways and targets are still under investigation, but preliminary studies suggest significant interactions with lipoprotein lipase (LPL) and other metabolic pathways .
1. Enzyme Interactions
Research indicates that this compound may influence enzyme activity, particularly lipoprotein lipase, which plays a crucial role in lipid metabolism. Increased LPL activity has been linked to elevated HDL cholesterol levels and reduced triglyceride concentrations .
3. Potential Therapeutic Applications
The compound is being explored for its therapeutic potential in drug development, particularly concerning cardiovascular health due to its effects on lipid profiles .
Case Study 1: Lipid Metabolism
A study investigated the effects of a related compound, NO-1886, which increases LPL activity and subsequently affects HDL levels positively. While not directly studying this compound, the findings provide insights into how similar compounds may influence lipid metabolism and cardiovascular health .
Case Study 2: Cytotoxic Effects
Related studies on maleamic acid derivatives have shown varying degrees of cytotoxicity against cancer cell lines. These findings suggest that this compound could be evaluated for potential anticancer properties, although specific data on this compound is still needed .
Comparative Analysis
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | C14H11NO3 | Potential LPL activity enhancer |
| N-(1-Naphthyl)Maleimide | C14H11NO2 | Similar enzyme interactions |
| N-(1-Methyl-2,3-di-p-chlorophenylpropyl)-maleamic acid | Varies | Effects on serum lipids |
Q & A
Q. What are the optimal synthetic routes for N-(1-Naphthyl)Maleamic Acid, and how can reaction conditions be controlled to maximize yield?
The synthesis typically involves reacting maleic anhydride with 1-naphthylamine in a polar aprotic solvent (e.g., tetrahydrofuran) under nitrogen atmosphere. Temperature control (10–100°C) is critical to avoid side reactions, such as premature cyclization or hydrolysis. Stoichiometric excess of maleic anhydride (~1.2 equivalents) ensures complete amine conversion. Post-synthesis, purification via recrystallization in ethanol-water mixtures removes unreacted precursors. Reaction progress can be monitored by thin-layer chromatography (TLC) or FTIR to track the disappearance of amine peaks (N-H stretch at ~3300 cm⁻¹) .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- FTIR : Key peaks include the amide C=O stretch (~1650 cm⁻¹) and carboxylic acid O-H stretch (~2500–3000 cm⁻¹).
- ¹H NMR : Look for maleamic acid vinyl protons (δ 6.2–6.8 ppm, doublet) and naphthyl aromatic protons (δ 7.4–8.2 ppm).
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) can assess purity. Mobile phases like acetonitrile/water (60:40) with 0.1% trifluoroacetic acid improve resolution .
Q. How does solvent polarity influence the solubility and stability of this compound during experimental workflows?
The compound exhibits limited solubility in nonpolar solvents (e.g., hexane) but dissolves readily in DMSO, DMF, or aqueous acidic solutions (pH < 4). Stability tests under varying pH (2–10) and temperature (25–60°C) reveal degradation via hydrolysis above pH 7, necessitating storage in anhydrous, acidic conditions for long-term stability .
Advanced Research Questions
Q. How can electrochemical polymerization be optimized to fabricate this compound-based polymers for anticorrosion coatings?
Electropolymerization is performed using a three-electrode system (working electrode: low-carbon steel; reference: Ag/AgCl; counter: Pt) in 0.1% monomer solution with H₂SO₄ (5 drops) as dopant. A constant potential (1.0–1.5 V) applied for 10–30 minutes yields a uniform polymer layer. Incorporating graphene oxide (0.5–1.0 wt%) enhances conductivity and barrier properties. Post-polymerization, electrochemical impedance spectroscopy (EIS) in 3.5% NaCl quantifies corrosion resistance, showing >90% inhibition efficiency at optimal conditions .
Q. What strategies resolve discrepancies in crystallographic data when determining the molecular structure of this compound?
Use SHELXL for refinement, applying restraints for disordered naphthyl groups. Validate hydrogen bonding via PLATON’s ADDSYM to check for missed symmetry. If residual electron density peaks (>0.5 eÅ⁻³) persist, consider twinning or partial occupancy models. Cross-validate with DFT-optimized geometries (e.g., Gaussian09) to confirm bond lengths and angles .
Q. How do thermodynamic and kinetic parameters inform the corrosion inhibition mechanism of this compound polymers?
Arrhenius plots derived from polarization data (293–323 K) calculate activation energy (Eₐ). Higher Eₐ (>50 kJ/mol) suggests chemisorption-dominated inhibition. Adsorption isotherms (e.g., Langmuir) quantify surface coverage, while thermodynamic parameters (ΔG°ads < −20 kJ/mol) confirm spontaneous adsorption. Synergistic effects with iodide ions enhance inhibition by stabilizing the polymer-metal interface .
Q. What experimental design considerations are critical for evaluating the antibacterial activity of this compound nanocomposites?
Use agar diffusion assays against S. aureus (Gram-positive) and E. coli (Gram-negative). Prepare nanocomposite suspensions (1–5 mg/mL in DMSO) and apply 100 µL to sterile discs. Incubate at 37°C for 24 hours; measure inhibition zones (>10 mm indicates efficacy). For biofilm inhibition, use crystal violet staining on polystyrene surfaces and quantify via absorbance (570 nm). Include positive controls (e.g., ampicillin) and solvent blanks .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
